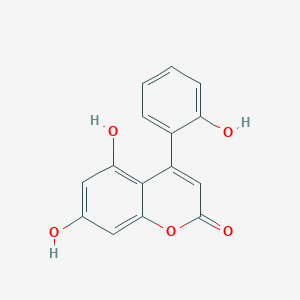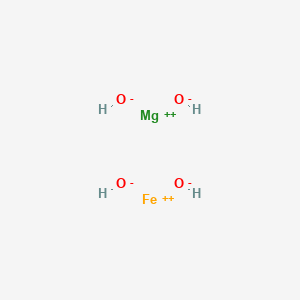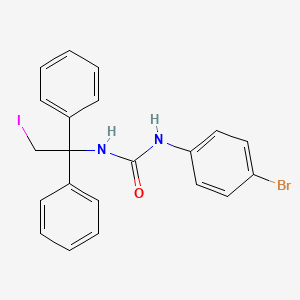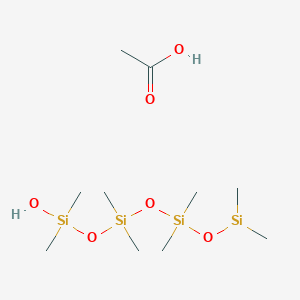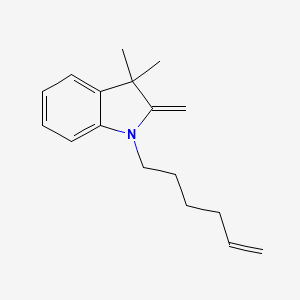
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with an aliphatic side chain
Vorbereitungsmethoden
The synthesis of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves several steps. One common method includes the reaction of 3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole with hex-5-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the aliphatic side chain, using reagents such as alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indoles, ketones, and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with similar compounds such as:
Hex-5-en-1-yl methanesulfonate: This compound has a similar aliphatic side chain but differs in its functional groups and reactivity.
Gluconapoleiferin: Another compound with a similar aliphatic chain but different core structure and biological activity.
The uniqueness of this compound lies in its combination of an indole core with an aliphatic side chain, providing distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
141088-55-3 |
|---|---|
Molekularformel |
C17H23N |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
1-hex-5-enyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C17H23N/c1-5-6-7-10-13-18-14(2)17(3,4)15-11-8-9-12-16(15)18/h5,8-9,11-12H,1-2,6-7,10,13H2,3-4H3 |
InChI-Schlüssel |
UXXWHQKOBVSJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCCCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


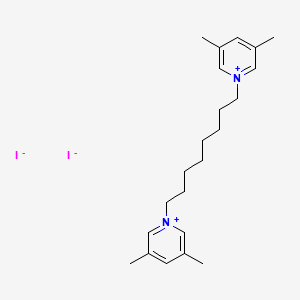
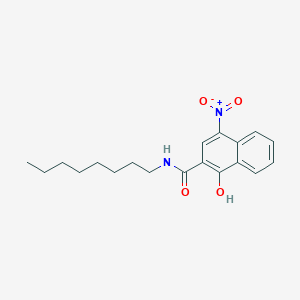

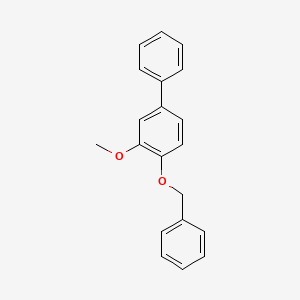
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
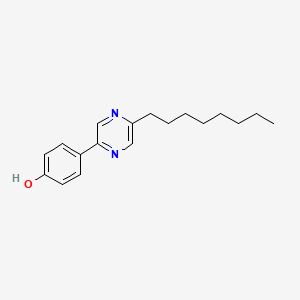
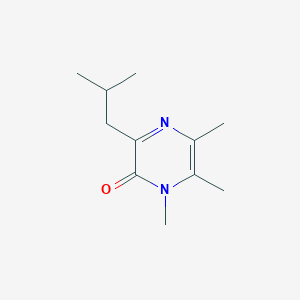
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
